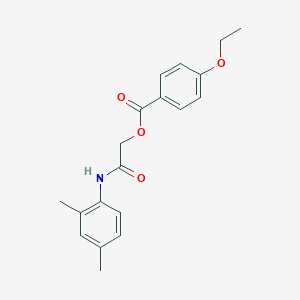![molecular formula C26H22N2O6 B489668 methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate CAS No. 1005085-36-8](/img/structure/B489668.png)
methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Action Environment
Environmental factors play a role in drug efficacy and stability:
: Sigma-Aldrich: ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine : Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene … : The synthetic and therapeutic expedition of isoxazole and its analogs …
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions.
Coupling Reactions: The intermediate is then subjected to coupling reactions with various aryl halides to introduce the phenyl and methoxyphenyl groups.
Esterification: The final step involves esterification to form the methyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an analgesic, anti-inflammatory, and anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Pharmaceuticals: The compound is explored for its potential use in drug development and formulation.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Other isoxazole derivatives with similar structures and biological activities.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit a wide range of biological activities.
Uniqueness
Methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is unique due to its specific substitution pattern and the presence of both isoxazole and pyrrolo[3,4-d]isoxazole rings, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
methyl 4-[5-(4-methoxyphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-32-20-14-12-18(13-15-20)27-24(29)21-22(16-8-10-17(11-9-16)26(31)33-2)28(34-23(21)25(27)30)19-6-4-3-5-7-19/h3-15,21-23H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMHIMKEVYLVGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B489669.png)
![2-[(3-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B489671.png)
![2-[(3-Chlorophenoxy)methyl]-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B489672.png)
![2-[(3-Chlorophenoxy)methyl]-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B489673.png)



![2-({[2-(4-methylphenoxy)ethyl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B489687.png)

![2-methyl-N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]propanamide](/img/structure/B489693.png)

![N-(4-chlorobenzoyl)-N'-[2-(diethylamino)ethyl]urea](/img/structure/B489701.png)
